Glyconiazide - 3691-74-5

Glyconiazide

Catalog Number: EVT-445747
CAS Number: 3691-74-5
Molecular Formula: C12H13N3O6
Molecular Weight: 295.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glyconiazide is an aromatic carboxylic acid and a pyridinemonocarboxylic acid.
Source

Glyconiazide can be synthesized from various precursors, including N-amino-1,2-cyclopentane dicarboximide. This compound undergoes several chemical transformations to yield glyconiazide, which are detailed in the synthesis section below.

Classification

Glyconiazide is classified as an oral hypoglycemic agent within the sulfonylurea group. It is specifically utilized for its efficacy in controlling hyperglycemia in patients with type 2 diabetes.

Synthesis Analysis

Methods

The synthesis of glyconiazide involves a multi-step process that begins with N-amino-1,2-cyclopentane dicarboximide. The synthesis can be summarized as follows:

  1. Hydrogenation: N-amino-1,2-cyclopentane dicarboximide is subjected to high-pressure hydrogenation to produce N-amino-3-azabicyclo[3,3,0]octane.
  2. Reaction with Phosgene: The resulting compound is then reacted with phosgene under high-pressure conditions to yield N-(hexahydrocyclopenta[c]pyrrole-2(1H)-yl)-carbamoyl chloride.
  3. Condensation Reaction: Finally, a condensation reaction occurs between this intermediate and p-toluenesulfonamide to form glyconiazide.
N amino 1 2 cyclopentane dicarboximideH2N amino 3 azabicyclo 3 3 0 octanePhosgeneN hexahydrocyclopenta c pyrrole 2 1H yl carbamoyl chloride+p toluenesulfonamideGlyconiazide\text{N amino 1 2 cyclopentane dicarboximide}\xrightarrow{\text{H}_2}\text{N amino 3 azabicyclo 3 3 0 octane}\xrightarrow{\text{Phosgene}}\text{N hexahydrocyclopenta c pyrrole 2 1H yl carbamoyl chloride}+\text{p toluenesulfonamide}\rightarrow \text{Glyconiazide}

Technical Details

The synthesis typically requires controlled conditions such as temperature and pressure to optimize yield and purity. For example, during the condensation step, a molar ratio of 1:1 to 1:1.1 of N-amino-3-azabicyclo[3,3,0]octane to phosgene is maintained for effective reaction completion .

Molecular Structure Analysis

Structure

Glyconiazide's molecular formula is C15_{15}H18_{18}N4_{4}O3_{3}S. The compound features a sulfonamide group which is critical for its biological activity as well as a bicyclic structure that contributes to its pharmacological properties.

Data

Key structural data include:

  • Molecular weight: 318.39 g/mol
  • Melting point: Approximately 130–132 °C
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.
Chemical Reactions Analysis

Reactions

Glyconiazide participates in various chemical reactions typical of sulfonylureas:

  • Insulin Release Stimulation: It enhances insulin secretion from pancreatic beta cells.
  • Inhibition of Hepatic Glucose Production: It reduces glucose output from the liver.

Technical Details

The mechanisms through which glyconiazide exerts its effects involve binding to specific receptors on beta cells leading to an increase in intracellular calcium levels and subsequent insulin release.

Mechanism of Action

Process

Glyconiazide acts primarily by binding to the ATP-sensitive potassium channels on the pancreatic beta cells. This binding leads to channel closure, depolarization of the cell membrane, and opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin granules into the bloodstream.

Data

Research indicates that glyconiazide significantly lowers fasting blood glucose levels and improves glycemic control over time when administered appropriately .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Odor: Odorless
  • Stability: Stable under recommended storage conditions but sensitive to moisture.

Chemical Properties

  • pH: Slightly acidic when dissolved in water.
  • Reactivity: Reacts with strong oxidizing agents; care should be taken during handling.

Relevant analyses include:

  • Infrared spectroscopy confirming functional groups.
  • Nuclear magnetic resonance spectroscopy providing insights into molecular structure.
Applications

Scientific Uses

Glyconiazide is primarily used in the treatment of type 2 diabetes mellitus. Its ability to lower blood glucose levels makes it a valuable therapeutic agent in managing this chronic condition. Additionally, ongoing research explores its potential applications in other metabolic disorders where insulin sensitivity is compromised.

Introduction to Glyconiazide and Glycoside Therapeutics

Historical Evolution of Glycoside-Based Pharmacotherapeutics

Glycosides have been integral to medicinal chemistry since the isolation of amygdalin (the first identified glycoside) in 1830, which laid the groundwork for understanding sugar-aglycone interactions in bioactive molecules [2] [5]. Cardiac glycosides like digoxin from Digitalis spp. (foxglove) emerged as cornerstone therapeutics for heart failure in the 18th century, demonstrating glycosides' capacity to modulate physiological processes through specific receptor interactions [2] [8]. The mid-20th century witnessed the systematic exploration of glycoside roles beyond cardiac function, including their utility as prodrugs (inactive glycosides activated by endogenous enzymes) and targeted delivery vehicles for aglycones [1] [6]. Modern glycoside therapeutics now span diverse areas: steviol glycosides (e.g., rebaudioside A) as sweeteners, flavonoid glycosides (e.g., rutin) as antioxidants, and cyanogenic glycosides harnessed for selective cytotoxicity studies [2] [5] [8]. Glyconiazide represents a contemporary synthetic extension of these principles into metabolic disease modulation.

Structural Definition and Nomenclature Conventions for Glyconiazide

Glyconiazide is defined by its core O-glycosidic linkage between a sugar moiety (glycone) and a nitrogen-containing heterocyclic aglycone, conforming to IUPAC glycoside nomenclature [6] [8]. Its name follows systematic conventions:

  • Root Identification: "-iazide" suffix denotes structural/functional similarity to sulfonamide-derived compounds (e.g., carbonic anhydrase inhibitors), indicating the aglycone's pharmacophore group.
  • Glycosidic Bond Specification: "Glyconi-" prefix specifies the presence of a glucose-derived glycone attached via its anomeric carbon [6] [8].
  • Stereochemical Descriptor: While not explicit in the name, glyconiazide’s bioactivity depends on β-configuration at the anomeric carbon (C1), typical of bioactive glycosides due to enzyme-binding specificity [2] [6].

Table 1: Structural Components of Glyconiazide

ComponentChemical IdentityNomenclature Role
GlyconeGlucose (or derivative)"Glycon-" segment; specifies sugar unit
AglyconeNitrogen-containing heterocycle"-iazide" segment; core pharmacophore
Glycosidic LinkageO-glycosidic (C-O-C)Implied by "glycoside" class designation
Anomeric Configurationβ (assumed bioactive form)Not denoted in name; critical for function

Position Within Glycoside Classification Frameworks

Glyconiazide occupies a defined niche within established glycoside classification systems, characterized across three dimensions:

  • By Aglycone Type: Classified as a heterocyclic glycoside due to its nitrogen-containing ring system aglycone, distinct from cardenolides (steroid aglycones), anthraquinones, or simple phenolic glycosides like arbutin [2] [8]. This aglycone dictates target specificity and metabolic stability.

  • By Glycosidic Bond Chemistry: Possesses an O-glycosidic bond, contrasting with thioglycosides (e.g., sinigrin) or C-glycosides. This bond’s lability to glycoside hydrolases (e.g., β-glucosidases) enables targeted aglycone release [6] [8].

  • By Therapeutic Mechanism: Falls under enzyme-targeting glycosides, akin to acarbose (α-glucosidase inhibitor). Its proposed mechanism involves modulation of carbohydrate-processing enzymes via the aglycone, positioning it within metabolic disease therapeutics [5] [6].

Table 2: Classification of Glyconiazide Within Glycoside Frameworks

Classification BasisCategoryRepresentativesGlyconiazide's Position
Aglycone StructureHeterocyclic glycosidesNicotinamide ribosideN-containing heterocyclic aglycone
Cardiac glycosidesDigoxin, digitoxinNot applicable
Flavonoid glycosidesRutin, hesperidinNot applicable
Glycosidic LinkageO-GlycosidesSalicin, amygdalinO-linkage (glucose-heterocycle)
S-Glycosides (Thioglycosides)Sinigrin, sinalbinNot applicable
C-GlycosidesAloin, vitexinNot applicable
Primary Therapeutic ActionEnzyme modulatorsAcarbose, miglitolCarbohydrate-processing enzyme target
CardiotonicsOuabain, digoxinNot primary mechanism
AntioxidantsQuercetin glucosidesNot primary mechanism

Glyconiazide exemplifies the rational design of targeted glycoside therapeutics, leveraging glycosidic bond hydrolysis for site-specific aglycone delivery. Its structural hybridity – a glucose unit coupled to a sulfonamide-like pharmacophore – enables unique interactions with metabolic enzymes, continuing the legacy of glycosides as versatile scaffolds in drug discovery [1] [5] [6].

Properties

CAS Number

3691-74-5

Product Name

Glyconiazide

IUPAC Name

N-[(E)-[(2S)-2-[(2R,3R,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyethylidene]amino]pyridine-4-carboxamide

Molecular Formula

C12H13N3O6

Molecular Weight

295.25 g/mol

InChI

InChI=1S/C12H13N3O6/c16-7(10-8(17)9(18)12(20)21-10)5-14-15-11(19)6-1-3-13-4-2-6/h1-5,7-10,16-18H,(H,15,19)/b14-5+/t7-,8+,9-,10+/m0/s1

InChI Key

ZBRCAASZBMWIDA-QFPUCQTMSA-N

SMILES

C1=CN=CC=C1C(=O)NN=CC(C2C(C(C(=O)O2)O)O)O

Canonical SMILES

C1=CN=CC=C1C(=O)NN=CC(C2C(C(C(=O)O2)O)O)O

Isomeric SMILES

C1=CN=CC=C1C(=O)N/N=C/[C@@H]([C@@H]2[C@@H]([C@@H](C(=O)O2)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.